molecular formula C6H11ClN2O B3060534 (3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride CAS No. 503469-65-6

(3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride

Cat. No. B3060534
CAS RN: 503469-65-6
M. Wt: 162.62
InChI Key: WDDUIFIYJWSIOY-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride is a chemical compound with the empirical formula C6H11ClN2O and a molecular weight of 162.62 g/mol . It is a solid substance and may contain up to 1.5 equivalents of hydrochloric acid (HCl) . The compound’s structure includes an isoxazole ring with two methyl groups at positions 3 and 5, attached to a methanamine moiety. The SMILES notation for this compound is NCC1=C©ON=C1C.[H]Cl .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride: has attracted attention in medicinal chemistry due to its unique structure. Researchers explore its potential as a scaffold for designing novel drugs. Some studies have investigated derivatives of this compound for their inhibitory effects against Bromodomain-containing protein 4 (BRD4) , a promising target in cancer therapy. Notably, compound DDT26 exhibited potent inhibitory activity against BRD4.

Crystallography and Computational Chemistry

The synthesis and characterization of (3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride have been well-documented using spectroscopy and single crystal X-ray diffraction . Computational methods, such as density functional theory (DFT), have been employed to optimize its molecular structure. Comparing experimental and theoretical results provides valuable insights.

Agrochemicals and Pesticides

Some studies have explored the potential of related isoxazole derivatives as agrochemicals. Researchers investigate their efficacy as pesticides, herbicides, or fungicides. The compound’s structure may influence its biological activity against pests and pathogens.

Chemical Biology and Epigenetics

Given the interest in epigenetic modulators, researchers have explored small molecules that interact with chromatin readers. While not directly studied for this compound, the isoxazole motif could be relevant in designing selective inhibitors for epigenetic targets .

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-4-6(3-7)5(2)9-8-4;/h3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDUIFIYJWSIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride

CAS RN

503469-65-6
Record name 4-Isoxazolemethanamine, 3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503469-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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